Bicyclo[6.1.0]nonan-4-amine
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Overview
Description
Bicyclo[610]nonan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[610]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]nonan-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the synthesis might involve the reduction of bicyclo[6.1.0]non-4-en-9-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[6.1.0]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is a typical reducing agent.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce different functional groups.
Scientific Research Applications
Bicyclo[6.1.0]nonan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Used in the production of stable molecular probes and other chemical tools.
Mechanism of Action
The mechanism of action of bicyclo[6.1.0]nonan-4-amine involves its ability to participate in bioorthogonal reactions. The compound’s strained bicyclic structure makes it highly reactive towards azides in SPAAC reactions, forming stable triazole products . This reactivity is harnessed in various applications, including labeling biomolecules and detecting reactive metabolites.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne: A closely related compound used in similar bioorthogonal reactions.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different structural features and applications.
Bicyclo[4.3.0]nonene: Used in the synthesis of nucleoside analogues.
Uniqueness
Bicyclo[6.1.0]nonan-4-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct reactivity and potential for various applications in chemistry and biology.
Biological Activity
Bicyclo[6.1.0]nonan-4-amine (BCN-4-amine) is a bicyclic organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCN-4-amine, including its mechanisms of action, synthesis, and applications in drug development.
Structural Characteristics
This compound features a bicyclic structure that consists of two fused cyclohexane rings, which contributes to its unique reactivity and biological properties. The amine functional group at the 4-position plays a crucial role in its interaction with biological targets.
Mechanisms of Biological Activity
BCN-4-amine exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules:
- Reactive Oxygen Species (ROS) Modulation : BCN derivatives have been shown to influence the oxidation states of cysteine residues in proteins, impacting cellular functions such as proliferation and survival. This is particularly relevant in the context of diseases like cancer and neurodegeneration, where ROS play a significant role in disease progression .
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) : The strained alkyne nature of BCN compounds allows for efficient SPAAC reactions, which are valuable in bioconjugation techniques for labeling and imaging biomolecules . This property enhances the utility of BCN derivatives in developing molecular probes and therapeutic agents.
- Protein Interaction : BCN-4-amine has been investigated for its potential to form stable complexes with proteins through covalent bonding, which can be leveraged for targeted drug delivery systems .
Synthesis of this compound
The synthesis of BCN-4-amine typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available bicyclic precursors.
- Functionalization : The introduction of the amine group can be achieved through various methods, including reductive amination or nucleophilic substitution reactions.
Example Synthetic Route
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Bromination | Bromine in CH₂Cl₂ | 92% |
2 | Reduction | LiAlH₄ | High |
3 | Amine Formation | NH₃ or amine source | Moderate |
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential therapeutic applications of BCN derivatives:
- Cancer Research : A study demonstrated that BCN derivatives could selectively target cancer cells by modulating ROS levels, leading to enhanced apoptosis in tumor cells .
- Neurodegenerative Diseases : Research indicated that BCN compounds could protect neuronal cells from oxidative stress by stabilizing cysteine residues, suggesting a protective role against neurodegeneration .
- Drug Development : The ability to utilize BCN scaffolds in SPAAC reactions has been exploited for creating novel drug conjugates that can improve pharmacokinetics and target specificity .
Properties
Molecular Formula |
C9H17N |
---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
bicyclo[6.1.0]nonan-4-amine |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-7-6-8(7)4-5-9/h7-9H,1-6,10H2 |
InChI Key |
RMEDTMKYQJMXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC2CC2C1)N |
Origin of Product |
United States |
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